Fexapotide triflutate

Description

Contextualization within the Landscape of Peptide-Based Therapeutic Research

Peptide-based therapeutics represent a significant and growing area of pharmaceutical research, bridging the gap between small molecules and larger protein biologics. With over 80 peptide drugs approved globally and hundreds more in clinical development, this class of therapeutics is being investigated for a wide range of conditions, including metabolic disorders, cancers, and infectious diseases. mdpi.com

Peptides, typically comprising 2 to 50 amino acids, offer several advantages, including high target specificity and the ability to modulate protein-protein interactions, which are often considered "undruggable" by small molecules. mdpi.comtandfonline.com Their high specificity can also lead to fewer off-target effects and a better safety profile. tandfonline.com However, the therapeutic use of peptides has historically been challenged by issues such as poor metabolic stability and short plasma half-life, often necessitating frequent injections. tandfonline.comprismbiolab.com

Fexapotide (B3062901) triflutate fits into this landscape as a first-in-class injectable protein being investigated for urological conditions. grandroundsinurology.com Its proposed mechanism of action, the selective induction of apoptosis (programmed cell death) in prostate glandular cells, represents a targeted approach to tissue reduction. nymox.comgrandroundsinurology.com This aligns with the broader trend in peptide research of developing highly specific therapies that can address the underlying cellular basis of a disease. nih.gov The research into fexapotide triflutate for BPH and prostate cancer showcases the application of peptide therapeutics in targeted cell ablation. nymox.comnih.gov

Historical Trajectories and Rationale in the Discovery and Early Research of Fexapotide Triflute

The development of this compound, also known by its previous name NX-1207, has been primarily driven by Nymox Pharmaceutical Corporation. drugs.comsec.gov The company has been conducting research and development on this proprietary drug candidate since at least 2002 for the treatment of BPH. sec.gov The initial rationale for investigating this compound stemmed from the need for a minimally invasive treatment for BPH that could be administered in an office setting and would have a favorable safety profile compared to existing surgical and medical therapies. nihr.ac.ukbiospace.com

The core of the research was to identify a molecule that could selectively target and eliminate the hyperplastic glandular tissue in the prostate without harming surrounding structures like nerves and blood vessels. nih.govnihr.ac.uk This led to the discovery and investigation of a specific peptide with the amino acid sequence Ile-Asp-Gln-Gln-Val-Leu-Ser-Arg-Ile-Lys-Leu-Glu-Ile-Lys-Arg-Cys-Leu, which is the active component of this compound. google.com

Early research and subsequent clinical trials focused on the local administration of this compound directly into the prostate. nih.gov The first U.S. clinical trials began in 2002, and since then, numerous studies, including large-scale Phase 3 trials, have been conducted to evaluate its effects. nymox.comsec.gov These trials have generated a substantial body of data on the long-term outcomes of a single injection. nih.gov In 2012, research was expanded to investigate its potential for treating low-grade localized prostate cancer. cnn.com

Evolving Research Methodologies and Approaches for Peptide Compounds, with Emphasis on Fexapotide Triflute

The research and development of peptide therapeutics like this compound have been made possible by significant advancements in peptide synthesis and analytical techniques. The journey of peptide synthesis has evolved from classical solution-phase methods to the more efficient solid-phase peptide synthesis (SPPS), a technique pioneered by Merrifield in the 1960s. nih.govresearchgate.net SPPS, utilizing chemistries such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), has become the standard for producing peptides for research and clinical development due to its speed and scalability. nih.gov The synthesis of this compound would have relied on these established methods.

Once synthesized, the purity and identity of peptide compounds are rigorously assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is a cornerstone for purification and analysis, while mass spectrometry is used to confirm the molecular weight and sequence of the peptide. researchgate.netopenaccessjournals.com

To investigate the pro-apoptotic mechanism of action of this compound, researchers would employ a variety of established and evolving methodologies for studying programmed cell death. These techniques allow for a detailed understanding of how the peptide interacts with and affects target cells.

Key Methodologies for Studying Fexapotide Triflute's Mechanism:

Histological Analysis: Initial studies in animal models, such as rats, would involve histological examination of prostate tissue after injection to observe the selective ablation of glandular epithelium while sparing surrounding tissues. nih.gov

Apoptosis Detection Assays: A range of assays are available to detect and quantify apoptosis. nih.gov

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a widely used method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. nih.govabcam.com Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. nih.gov

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. rsc.org

Caspase Activity Assays: Apoptosis is executed by a cascade of enzymes called caspases. Assays that measure the activity of initiator caspases (like caspase-8 and -9) and effector caspases (like caspase-3 and -7) can confirm the apoptotic pathway is activated. abcam.com This can be done using fluorescent substrates or antibodies that specifically recognize the cleaved, active forms of these caspases in methods like Western blotting. nih.govabcam.com

Gene and Protein Expression Analysis:

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): This technique can measure the mRNA expression levels of genes involved in the apoptotic process, such as those in the Bcl-2 family (e.g., Bax, Bcl-2) and caspases, to understand the transcriptional response to the peptide. nih.gov

Western Blotting: This method is used to detect and quantify the levels of specific proteins involved in apoptosis, including the cleavage of pro-caspases to their active forms and changes in the levels of pro- and anti-apoptotic proteins. nih.gov

Mitochondrial Membrane Potential Analysis: A decrease in the mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis. This can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. nih.gov

The application of these evolving and increasingly sensitive research methodologies has been crucial in elucidating the specific mechanism of action of this compound and in providing the scientific basis for its continued clinical investigation.

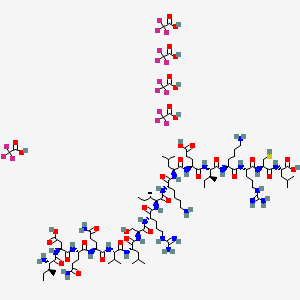

Structure

2D Structure

Properties

CAS No. |

1609252-56-3 |

|---|---|

Molecular Formula |

C100H168F15N27O35S |

Molecular Weight |

2625.6 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C90H163N27O25S.5C2HF3O2/c1-15-48(12)68(95)84(137)110-60(41-67(123)124)81(134)105-55(28-31-64(93)119)75(128)104-56(29-32-65(94)120)77(130)115-69(47(10)11)85(138)111-59(39-45(6)7)80(133)113-62(42-118)82(135)103-54(27-23-37-101-90(98)99)76(129)116-70(49(13)16-2)86(139)108-52(25-19-21-35-92)73(126)109-58(38-44(4)5)79(132)106-57(30-33-66(121)122)78(131)117-71(50(14)17-3)87(140)107-51(24-18-20-34-91)72(125)102-53(26-22-36-100-89(96)97)74(127)114-63(43-143)83(136)112-61(88(141)142)40-46(8)9;5*3-2(4,5)1(6)7/h44-63,68-71,118,143H,15-43,91-92,95H2,1-14H3,(H2,93,119)(H2,94,120)(H,102,125)(H,103,135)(H,104,128)(H,105,134)(H,106,132)(H,107,140)(H,108,139)(H,109,126)(H,110,137)(H,111,138)(H,112,136)(H,113,133)(H,114,127)(H,115,130)(H,116,129)(H,117,131)(H,121,122)(H,123,124)(H,141,142)(H4,96,97,100)(H4,98,99,101);5*(H,6,7)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-,71-;;;;;/m0...../s1 |

InChI Key |

IBMWAUVJJROIMB-IWEBAUSJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Development for Research Grade Fexapotide Triflute

Advanced Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide production, involving the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymeric support. openaccessjournals.comcreative-peptides.commdpi.com This method simplifies the purification process at each step, as excess reagents and by-products can be removed by simple washing and filtration. mdpi.com For a peptide like fexapotide (B3062901) triflutate, advanced SPPS protocols are employed to navigate the challenges associated with longer and more complex sequences.

The most prevalent SPPS strategy for research-grade peptides is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. iris-biotech.despringernature.com This methodology utilizes the base-labile Fmoc group for temporary protection of the α-amino group of the amino acids and acid-labile tert-butyl-based protecting groups for the side chains. iris-biotech.depeptide.com This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups, which are only removed at the final cleavage step. iris-biotech.depeptide.com

Optimization Strategies for Amino Acid Coupling and Deprotection

Coupling Reaction Optimization: The formation of the peptide bond between the incoming amino acid and the N-terminus of the growing peptide chain is facilitated by coupling reagents. The choice of coupling reagent is crucial for achieving high efficiency and minimizing side reactions, particularly racemization. creative-peptides.combachem.com Commonly used high-efficiency coupling reagents include aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in conjunction with a base such as N,N-diisopropylethylamine (DIPEA). bachem.com For sterically hindered amino acids or "difficult" sequences prone to aggregation, more potent coupling reagents or alternative activation methods might be necessary. researchgate.net

Monitoring the completion of the coupling reaction is essential. Qualitative tests like the ninhydrin (Kaiser) test can be used to detect the presence of unreacted primary amines on the resin. iris-biotech.de

Deprotection Reaction Optimization: The removal of the Fmoc protecting group is typically achieved using a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.dechempep.comacs.org The deprotection time is a critical parameter to optimize; insufficient time leads to incomplete Fmoc removal and the formation of deletion sequences, while prolonged exposure to the basic conditions can lead to side reactions. peptide.com For sequences prone to aggregation, which can hinder reagent access, stronger deprotection cocktails containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be employed, or reaction times may be extended. peptide.com The completion of the deprotection step can be monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct released into the solution. iris-biotech.denih.gov

Table 1: Common Coupling Reagents and their Characteristics in SPPS

| Coupling Reagent | Full Name | Key Features |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High coupling efficiency, widely used. creative-peptides.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very efficient, particularly for hindered couplings. |

| DIC | N,N'-Diisopropylcarbodiimide | Often used with additives like HOBt or Oxyma to suppress racemization. bachem.com |

Selection and Performance of Polymeric Resins in Fexapotide Triflute Synthesis

The solid support, or resin, is a fundamental component of SPPS, to which the first amino acid is attached. amerigoscientific.com The properties of the resin, such as its chemical nature, degree of cross-linking, and swelling capacity, significantly influence the efficiency of the synthesis. peptide.com

For the synthesis of a peptide like fexapotide triflutate, polystyrene-based resins are a common choice. mdpi.compeptide.comalfachemic.com These resins, typically cross-linked with 1% divinylbenzene, swell effectively in the organic solvents used in SPPS, such as DMF and dichloromethane (DCM), allowing for efficient diffusion of reagents to the growing peptide chain. peptide.com The choice of linker, the chemical moiety that connects the peptide to the resin, is also critical as it determines the conditions required for the final cleavage of the peptide from the support and the nature of the C-terminus (acid or amide). For peptides with a C-terminal carboxylic acid, a Wang resin is often employed.

More advanced resins, such as those based on polyethylene (B3416737) glycol (PEG) grafted onto a polystyrene core (PEG-PS resins), offer enhanced swelling properties in a wider range of solvents and can improve the synthesis of longer or more hydrophobic peptides by reducing aggregation. alfachemic.com Polyacrylamide-based resins also offer good performance in polar solvents. mdpi.com The loading capacity of the resin, which is the amount of the first amino acid that can be attached per gram of resin, is another important parameter to consider. For longer peptides, a resin with a lower loading capacity is often preferred to minimize steric hindrance between the growing peptide chains. alfachemic.com

Table 2: Comparison of Common Resins for SPPS

| Resin Type | Polymer Backbone | Typical Application | Advantages |

| Merrifield Resin | Polystyrene | General purpose for Boc-SPPS. amerigoscientific.compeptide.com | Cost-effective, well-established. |

| Wang Resin | Polystyrene | Fmoc-SPPS for peptides with a C-terminal acid. seplite.com | Mild cleavage conditions. |

| Rink Amide Resin | Polystyrene | Fmoc-SPPS for peptides with a C-terminal amide. seplite.com | Produces peptide amides directly upon cleavage. |

| PEG-PS Resin | Polyethylene glycol-Polystyrene | Synthesis of long or hydrophobic peptides. alfachemic.com | Reduced aggregation, improved solvation. |

| Polyacrylamide Resin | Polyacrylamide | Synthesis in polar solvents. mdpi.com | Good swelling in polar media. |

Complementary Solution-Phase Peptide Synthesis (LPPS) Approaches

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, is the classical method where reactions are carried out in a homogeneous solution. researchgate.netneulandlabs.comlibretexts.org While largely superseded by SPPS for research-scale synthesis due to the laborious purification required after each step, LPPS retains its utility in specific scenarios. libretexts.orgwikipedia.org For large-scale industrial production of shorter peptides, LPPS can be more cost-effective. neulandlabs.comwikipedia.org In the context of a complex peptide like this compound, LPPS could potentially be used for the synthesis of specific peptide fragments that might be difficult to prepare via SPPS. These fragments can then be purified and subsequently coupled together.

Hybrid Synthesis Strategies for Complex Peptide Structures

A hybrid approach, combining the strengths of both SPPS and LPPS, is often the most effective strategy for the synthesis of large and complex peptides. neulandlabs.combohrium.comnih.gov In this strategy, smaller peptide fragments (typically 5-15 amino acids in length) are synthesized using automated SPPS. These protected fragments are then cleaved from the resin and purified. Subsequently, the purified fragments are coupled together in solution using LPPS techniques to assemble the final full-length peptide. neulandlabs.com This approach can circumvent some of the limitations of SPPS for very long sequences, such as declining yields and the accumulation of difficult-to-remove impurities. neulandlabs.com The success of this strategy relies on the efficient and racemization-free coupling of the peptide fragments.

Purification and Comprehensive Characterization of Research-Grade Fexapotide Triflute

The crude peptide obtained after cleavage from the resin is a mixture containing the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from the cleavage process. lcms.cz Therefore, a robust purification strategy is essential to obtain research-grade this compound of high purity.

High-Resolution Chromatographic Purification Methods

High-performance liquid chromatography (HPLC) is the gold standard for the purification of synthetic peptides. springernature.com Reversed-phase HPLC (RP-HPLC) is the most powerful and commonly used technique for this purpose. lcms.czamericanpeptidesociety.org

In RP-HPLC, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., silica modified with C18 alkyl chains). The separation is based on the hydrophobicity of the peptides. americanpeptidesociety.org A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the peptides from the column. lcms.cz More hydrophobic peptides interact more strongly with the stationary phase and thus elute at a higher concentration of the organic solvent. The high resolution of modern HPLC columns allows for the separation of the target peptide from closely related impurities. nih.gov

Table 3: Common Chromatographic Techniques for Peptide Purification

| Technique | Principle of Separation | Typical Stationary Phase | Key Application |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity americanpeptidesociety.org | C18 or C8 silica | Primary purification method for most synthetic peptides. lcms.cz |

| Ion-Exchange Chromatography (IEC) | Net charge gilson.comnih.gov | Anion or cation exchange resins | Orthogonal purification step, useful for complex mixtures. downstreamcolumn.comnih.gov |

| Size-Exclusion Chromatography (SEC) | Molecular size americanpeptidesociety.org | Porous gel | Removal of aggregates or separation of peptides with large size differences. |

Following purification, the identity and purity of the this compound are confirmed using a combination of analytical techniques, including analytical RP-HPLC and mass spectrometry.

The primary route for synthesizing research-grade this compound is through Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The amino acid sequence for this compound is Ile-Asp-Gln-Gln-Val-Leu-Ser-Arg-Ile-Lys-Leu-Glu-Ile-Lys-Arg-Cys-Leu google.comgoogle.com.

The process development for a scalable synthesis of this compound has been the focus of dedicated research, exploring different strategies to optimize efficiency and yield. One notable approach involved a thesis focused on developing a synthetic route compatible with pilot plant scale-up. This research investigated both a traditional linear SPPS approach and a hybrid or convergent strategy. The hybrid method involves the synthesis of protected peptide fragments, which are then coupled together, a technique often employed to overcome challenges in the synthesis of long peptides.

While specific details of the industrial-scale synthesis are often proprietary, the general principles of SPPS for a peptide like this compound would involve the following key steps:

Resin Selection: The choice of resin is critical and depends on the C-terminal amino acid and the desired cleavage conditions.

Amino Acid Protection: Each amino acid has its N-terminus temporarily protected, commonly with a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle. The reactive side chains of certain amino acids are also protected with more stable protecting groups that are only removed at the final cleavage step.

Coupling: The incoming protected amino acid is activated and then coupled to the deprotected N-terminus of the growing peptide chain on the resin.

Deprotection: The N-terminal protecting group is removed to allow for the next coupling reaction.

Cleavage and Deprotection: Once the full peptide sequence is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed.

Modification: The synthesis of this compound involves the introduction of trifluoroacetyl groups, which is a post-synthesis modification designed to enhance the molecule's stability and bioactivity.

Purification: The crude peptide is then purified, typically using High-Performance Liquid Chromatography (HPLC).

The development process for research-grade material would involve optimizing each of these steps to maximize yield and purity while minimizing side reactions and the formation of impurities mblintl.com.

Table 1: General Parameters in this compound Solid-Phase Peptide Synthesis

| Parameter | Description | Common Choices/Considerations |

| Solid Support (Resin) | The insoluble polymer to which the peptide is anchored. | Polystyrene-based resins (e.g., Wang, Rink Amide) are common. The choice depends on the C-terminal acid or amide. |

| N-α-Amino Protection | Temporary protecting group for the N-terminus of each amino acid. | Fmoc (9-fluorenylmethyloxycarbonyl) is widely used due to its base-lability, allowing for mild deprotection conditions. |

| Side-Chain Protection | Protecting groups for reactive amino acid side chains. | Acid-labile groups (e.g., t-Bu, Boc, Trt) are typically used with an Fmoc N-α-protection strategy. |

| Coupling Reagents | Reagents that activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. | Carbodiimides (e.g., DIC) with additives (e.g., Oxyma), or phosphonium/uronium salts (e.g., HBTU, HATU). |

| Cleavage Cocktail | A mixture of reagents used to cleave the peptide from the resin and remove side-chain protecting groups. | Typically a strong acid like trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. |

Advanced Spectroscopic and Mass Spectrometric Techniques for Structural Elucidation and Purity Assessment

The comprehensive characterization of a synthetic peptide like this compound is essential to confirm its identity, structure, and purity. A combination of advanced analytical techniques is employed for this purpose.

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the detailed structural analysis of peptides in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to confirm the amino acid sequence and determine the three-dimensional structure. While specific NMR data for this compound is not publicly available, standard techniques like COSY, TOCSY, and NOESY would be employed to assign proton and carbon signals and to identify through-bond and through-space correlations between amino acid residues.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight of the synthesized peptide, providing confirmation of its elemental composition outsourcedpharma.com. Tandem mass spectrometry (MS/MS) is also a critical tool for sequence verification. In MS/MS, the peptide ion is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to confirm the amino acid sequence.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed and validated to separate the target peptide from any impurities, such as deletion sequences, incompletely deprotected peptides, or by-products from side reactions nih.gov. The purity is determined by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area. The development of a robust HPLC method involves optimizing parameters such as the column chemistry, mobile phase composition (typically a mixture of water and acetonitrile (B52724) with an acid modifier like TFA), and the gradient elution profile google.comnih.gov.

Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the peptide. The peptide is hydrolyzed into its constituent amino acids, which are then quantified. The results are compared to the theoretical amino acid composition to provide further evidence of identity and purity.

Table 2: Analytical Techniques for this compound Characterization

| Technique | Purpose | Key Information Obtained |

| NMR Spectroscopy | Structural Elucidation | Amino acid sequence confirmation, 3D structure determination, conformational analysis. |

| Mass Spectrometry (MS) | Structural Elucidation & Identity Confirmation | Accurate molecular weight, amino acid sequence verification (via MS/MS). |

| HPLC | Purity Assessment & Purification | Quantitation of purity, separation of impurities, preparative purification. |

| Amino Acid Analysis | Identity & Purity Confirmation | Verification of amino acid composition and stoichiometry. |

Considerations for Scale-Up in Laboratory and Pilot Research Production

The transition from laboratory-scale synthesis to pilot-scale production of this compound for extensive research presents a unique set of challenges and considerations. The goal is to develop a robust, reproducible, and economically viable process.

Key considerations for the scale-up of SPPS include:

Reaction Kinetics and Heat Transfer: Reactions that are rapid and easily controlled at a small scale can become problematic at a larger scale. Efficient mixing and heat dissipation are crucial to prevent localized overheating, which can lead to side reactions and degradation of the peptide.

Solvent and Reagent Consumption: SPPS is known for its high consumption of solvents and reagents. At a pilot scale, the cost and environmental impact of these materials become significant. Process optimization aims to minimize the excess of reagents and to recycle solvents where possible.

Resin Swelling and Mechanical Stability: The solid support swells and shrinks during the different steps of the synthesis. At a larger scale, these changes in volume can lead to mechanical stress on the resin beads and the reactor, potentially leading to bead fragmentation and process inefficiencies.

Purification: The purification of large quantities of crude peptide by preparative HPLC can be a bottleneck. The development of efficient and scalable purification protocols is critical. This includes optimizing the loading capacity of the chromatography columns, the gradient profile, and the fraction collection strategy.

Impurity Profile: The profile of impurities may change with the scale of the synthesis. It is important to identify and characterize any new impurities that may arise during scale-up and to ensure they are effectively removed during purification.

Automation and Process Control: For pilot-scale production, automated synthesizers are often employed to ensure consistency and reduce manual labor conceptlifesciences.com. These systems allow for precise control over reaction times, temperatures, and reagent delivery.

The development of a scalable process for this compound, as explored in the aforementioned thesis, likely involved addressing these challenges through a combination of linear and convergent synthetic strategies to find the most efficient and robust route for producing larger quantities of the peptide for further research mblintl.com.

Molecular Mechanisms of Action and Target Elucidation of Fexapotide Triflute

Identification and Validation of Primary Molecular Targets

The core mechanism of fexapotide (B3062901) triflutate is the induction of apoptosis specifically within the glandular epithelium of the prostate. nymox.comnih.gov This is achieved through the activation of key protein pathways that initiate and execute programmed cell death. frontiersin.org

Detailed information from direct binding assays and specific affinity determination studies for fexapotide triflutate is not extensively available in publicly accessible scientific literature. The existing research focuses predominantly on the downstream effects and the signaling cascades it initiates rather than its initial binding kinetics.

A primary molecular action of this compound is the stimulation of the caspase signaling pathway. nih.govbiocat.comnih.gov Caspases are a family of cysteine proteases that play an essential role in the execution phase of apoptosis. This compound has been shown to activate specific initiator and executioner caspases, triggering the apoptotic cascade. nih.govnih.govnymox.com This activation leads to the systematic disassembly of the cell. google.com

Research based on tissue culture genetic array data indicates the activation of several key components within this pathway. nih.govnih.govnymox.comgoogle.com

Table 1: Caspase Pathway Components Activated by this compound This interactive table summarizes the key enzymes and domains within the caspase pathway that are modulated by this compound.

| Category | Activated Component | Function |

|---|---|---|

| Enzymes | Caspase 7 | Executioner caspase involved in proteolysis of cellular substrates. |

| Caspase 8 | Initiator caspase involved in the extrinsic apoptosis pathway. | |

| Caspase 10 | Initiator caspase with structural similarity to caspase-8. | |

| DIABLO (Smac) | Promotes apoptosis by inhibiting inhibitors of apoptosis proteins (IAPs). | |

| Domains | Caspase Recruitment Domain 6 (CARD6) | Involved in signaling complexes that activate caspases. |

| Caspase Recruitment Domain 11 (CARD11) | Scaffolding protein that mediates caspase activation. |

The mechanism of this compound involves the stimulation of several protein pathways, indicating a complex network of protein-protein interactions. frontiersin.org While the complete interaction map is not fully detailed, its activity is known to be centered on the convergence of the caspase, Tumor Necrosis Factor (TNF), and B-cell lymphoma (BCL) pathways. frontiersin.orgnih.govnih.gov The activation of these pathways is not isolated; for instance, the modulation of TNF receptor-associated factors (TRAFs) points to a direct influence on the protein complexes that form downstream of TNF receptor activation. nih.govnih.govnymox.com This initiation of multiple pro-apoptotic signaling cascades is central to its function.

Elucidation of Downstream Cellular Signaling Pathway Modulation

This compound's targeted action is the result of its ability to modulate specific downstream cellular signaling pathways that govern cell fate. nih.gov The simultaneous activation of multiple pro-death signals ensures the effective elimination of the target glandular cells. nih.govnih.govnymox.com

This compound is a potent activator of the Tumor Necrosis Factor (TNF) and B-cell lymphoma (BCL) signaling pathways, both of which are critical regulators of inflammation, cell survival, and apoptosis. nih.govbiocat.comnih.govgoogle.com

Tumor Necrosis Factor (TNF) Pathways: The compound activates a wide array of ligands and receptors within the TNF superfamily. nih.govnih.govnymox.com This activation contributes to the apoptotic signal by engaging death receptors and their associated downstream signaling molecules, such as TRAFs. nih.govfrontiersin.org

B-cell lymphoma (BCL) Pathways: this compound also stimulates the BCL pathway, which plays a pivotal role in regulating mitochondrial-mediated apoptosis. nih.govnih.govgoogle.com It activates several pro-apoptotic members of the BCL-2 family, tipping the cellular balance toward cell death. nih.govnih.govnymox.com

Table 2: Downstream Signaling Pathways Modulated by this compound This interactive table details the specific components within the TNF and BCL pathways activated by this compound, according to genetic array data.

| Pathway | Category | Activated Component |

|---|---|---|

| Tumor Necrosis Factor (TNF) | Ligands | TNF1, TNFSF6, TNFSF8, TNFSF9, CD70 |

| Receptors | TNFRSF19L, TNFRSF25 | |

| Adaptor Proteins | TRAF2, TRAF3, TRAF4, TRAF6 |

| B-cell lymphoma (BCL) | Pro-Apoptotic Proteins | BIK, HRK, BCL2L10, BCL3 |

The activation of the aforementioned signaling pathways by this compound leads to significant and observable changes at the cellular and molecular level. Research indicates an increased expression of key apoptosis markers following its administration. nymox.com

The downstream effects manifest as a cascade of cellular events, including:

Loss of cell membrane integrity. nih.govgoogle.com

Mitochondrial metabolic arrest. nih.govgoogle.com

Depletion of RNA and subsequent DNA lysis and aggregation. nih.govgoogle.com

Cell fragmentation into apoptotic bodies. nih.govgoogle.com

Histological studies in animal models have visualized these proteomic and genetic changes. nih.gov Following administration, the prostate glandular epithelium is initially disrupted, then becomes progressively fragmented and diminished over time. nih.govbohrium.com Long-term observation shows a near-complete loss of the glandular epithelium, while the surrounding stromal connective tissue, blood vessels, and crucial nerve tissues remain intact and preserved. nih.govbohrium.com This selective cellular destruction at the microscopic level underscores the targeted nature of its molecular mechanism. nih.gov

Subcellular Localization and Intracellular Trafficking Mechanisms

This compound is administered via direct intraprostatic injection, ensuring that its effects are localized to the target organ. researchgate.netrsc.orgmdpi.com Pharmacokinetic analyses have demonstrated that following injection into the prostate, there is no detectable systemic circulation or plasma level of the compound. nih.govnih.gov This localized bioavailability is a key feature of its design, minimizing exposure to non-target tissues. rsc.orgnih.gov

Studies in animal models have confirmed this high degree of tissue selectivity. The apoptotic effects of this compound are confined to the prostate glandular epithelial cells, with a notable sparing of adjacent structures, including periprostatic nerves, vascular elements, the bladder, urethra, and rectum. researchgate.netnih.govnih.gov This selectivity suggests a mechanism of action that is highly specific to the cellular targets within the prostate gland. rsc.orgiscabiochemicals.com While its action is known to be selectively targeted at prostate glandular cells, the precise molecular mechanisms governing its entry into these specific cells and its subsequent intracellular trafficking pathways to subcellular compartments have not been fully elucidated in publicly available research. The current body of evidence focuses on its tissue- and cell-level specificity rather than the detailed journey of the molecule within the cell.

Role in Regulating Programmed Cell Death (Apoptosis) at a Molecular Level

The primary mechanism of action for this compound is the induction of apoptosis in prostate glandular cells. rsc.orgnih.govnovoprolabs.comgrandroundsinurology.com This process is not one of non-specific necrosis but a programmed cascade of molecular events leading to controlled cell dismantling and elimination. researchgate.netbohrium.com Research indicates that fexapotide stimulates a complex network of pro-apoptotic signaling pathways. nih.govcancer.gov

Specifically, its mechanism involves the activation of key protein families that regulate apoptosis:

Caspase Pathways : Fexapotide treatment leads to the stimulation of initiator and executioner caspases, including caspases 7, 8, and 10. It also activates caspase recruitment domains (CARD), specifically CARD 6, 11, and 14, and the pro-apoptotic protein DIABLO (also known as Smac), which antagonizes inhibitors of apoptosis proteins (IAPs). nih.govnih.gov

Tumor Necrosis Factor (TNF) Pathways : The compound activates signaling through the TNF superfamily, including TNF-alpha (TNF1), various TNF ligands (TNFSF6, TNFSF8, TNFSF9, CD70), and their corresponding receptors (TNFRSF19L, TNFRSF25). It also engages TNF receptor-associated factors (TRAF2, TRAF3, TRAF4, TRAF6), which are crucial adaptors in the TNF signaling cascade. nih.govnih.gov

B-cell lymphoma (BCL) Pathways : Fexapotide promotes the activity of pro-apoptotic members of the BCL-2 family. nih.govnih.gov This includes the activation of BH3-only proteins such as BIK and HRK, as well as other pro-apoptotic members like BCL2L10 and BCL3. nih.govnih.gov These proteins are critical for initiating the mitochondrial pathway of apoptosis.

The culmination of activating these pathways is a series of distinct, destructive cellular events that define the apoptotic process induced by this compound.

Table 1: Pro-Apoptotic Pathways and Molecules Activated by this compound

| Pathway Family | Activated Molecules |

|---|---|

| Caspase Pathway | Caspase 7, Caspase 8, Caspase 10, CARD6, CARD11, CARD14, DIABLO (Smac) |

| TNF Pathway | TNF1, TNFSF6, TNFSF8, TNFSF9, CD70 Ligands, TNFRSF19L, TNFRSF25, TRAF2, TRAF3, TRAF4, TRAF6 |

| BCL Pathway | BIK, HRK, BCL2L10, BCL3 |

This table is based on data from published research findings. nih.govnih.gov

A primary consequence of the apoptotic cascade initiated by this compound is the selective loss of cell membrane integrity. nih.govnih.govnih.gov Ultrastructural analysis of treated cells reveals progressive disruption and swelling of the cell membrane. nih.gov This compromised integrity leads to the fragmentation of the cell into smaller, membrane-enclosed apoptotic bodies, which are then cleared by phagocytic cells without inducing an inflammatory response. nih.gov

This compound's mechanism critically involves the induction of mitochondrial metabolic arrest. nih.govnih.govnih.gov The activation of the BCL-2 family of proteins, particularly pro-apoptotic members like BIK and HRK, directly targets the mitochondria. nih.govnih.gov This leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process. MOMP results in the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c and DIABLO/Smac, from the intermembrane space into the cytosol. nih.govnih.goviiarjournals.org This event halts mitochondrial function and further propagates the caspase cascade, ensuring the execution of cell death. nih.goviiarjournals.org

The apoptotic process triggered by fexapotide culminates in the systematic destruction of cellular macromolecules, including RNA and DNA. nih.govnih.govnih.gov In vitro studies have quantified this effect, showing a greater than 40% reduction in RNA within 8 hours of treatment, with a complete absence of detectable RNA by 24 to 48 hours. nih.gov Concurrently, the cell nucleus undergoes dramatic changes. Histological examination shows hyperchromatic and pyknotic (condensed) nuclei that become progressively convoluted. nih.gov This is followed by DNA lysis and aggregation, leading to the eventual fragmentation of the nucleus and its packaging into apoptotic bodies. nih.gov

Table 2: Cellular Effects of this compound Post-Administration

| Cellular Event | Description | Timeframe |

|---|---|---|

| Apoptotic Changes | Appearance of hyperchromatic, pyknotic nuclei, progressing to nuclear fragmentation and formation of apoptotic bodies. | 24 hours - several weeks nih.gov |

| RNA Depletion | >40% reduction in total RNA. | 8 hours nih.gov |

| No detectable RNA. | 24 - 48 hours nih.gov | |

| Glandular Atrophy | Near-total loss of glandular epithelial cells in treated areas. | 6 - 12 months nih.gov |

This table summarizes key research findings on the cellular impact of this compound.

Comparative Molecular Mechanistic Analyses with Structurally Related Peptides

This compound is identified as a 17-mer peptide. cancer.gov Its pro-apoptotic mechanism can be compared with other classes of peptides designed to induce cell death, such as the well-studied (KLAKLAK)₂ peptide. mdpi.comiscabiochemicals.comnovoprolabs.com

The (KLAKLAK)₂ peptide is a 14-amino acid cationic, amphipathic α-helical peptide. nih.gov Its mechanism is primarily biophysical. It selectively targets and disrupts the anionic membranes of mitochondria, causing a direct loss of membrane integrity, mitochondrial swelling, and subsequent release of apoptotic factors. mdpi.comnih.goviiarjournals.org Because it has a low capacity to penetrate eukaryotic cell membranes on its own, the (KLAKLAK)₂ peptide often requires conjugation to a cell-penetrating peptide or a tumor-homing motif (e.g., CNGRC or RGD-4C) to be effectively delivered into target cells. novoprolabs.comresearchgate.netbohrium.com Its action is thus dependent on this delivery system and its direct, disruptive interaction with the mitochondrial membrane.

In contrast, this compound's mechanism appears more complex and reliant on specific signaling pathways. While it also culminates in mitochondrial disruption, its initial action involves the stimulation of multiple receptor-mediated and intracellular pathways, including the TNF receptor superfamily and the BCL-2 protein network. nih.govnih.gov This suggests an engagement with the cell's intrinsic signaling apparatus to actively initiate the apoptotic program, rather than relying solely on direct physical membrane disruption. Furthermore, this compound demonstrates inherent tissue selectivity for prostate glandular epithelium without the need for a separate conjugated "homing" domain, a key difference from many targeted peptide therapeutics. rsc.orgnih.gov

Structure Activity Relationship Sar and Rational Design Investigations

Systematic Structure-Function Elucidation through Analog Synthesis

The following sections outline standard methodologies used in peptide SAR studies. It is important to note that while these approaches are fundamental to peptide chemistry, specific research findings applying them to fexapotide (B3062901) triflutate have not been identified in the public domain.

Alanine scanning mutagenesis is a widely used technique to identify critical amino acid residues. In this process, individual amino acids in the peptide sequence are systematically replaced with alanine, and the effect on biological activity is measured. This allows researchers to determine the contribution of each side chain to the peptide's function. For fexapotide triflutate, such a study would reveal which of its 17 amino acids are essential for its pro-apoptotic activity.

Table 1: Hypothetical Alanine Scanning Mutagenesis Data for this compound

| Original Residue | Position | Substituted Residue | Relative Activity (%) |

| Ile | 1 | Ala | Data Not Available |

| Asp | 2 | Ala | Data Not Available |

| Gln | 3 | Ala | Data Not Available |

| Gln | 4 | Ala | Data Not Available |

| Val | 5 | Ala | Data Not Available |

| Leu | 6 | Ala | Data Not Available |

| Ser | 7 | Ala | Data Not Available |

| Arg | 8 | Ala | Data Not Available |

| Ile | 9 | Ala | Data Not Available |

| Lys | 10 | Ala | Data Not Available |

| Leu | 11 | Ala | Data Not Available |

| Glu | 12 | Ala | Data Not Available |

| Ile | 13 | Ala | Data Not Available |

| Lys | 14 | Ala | Data Not Available |

| Arg | 15 | Ala | Data Not Available |

| Cys | 16 | Ala | Data Not Available |

| Leu | 17 | Ala | Data Not Available |

This table is illustrative and does not represent actual experimental data.

The N-terminus and C-terminus of a peptide are often susceptible to degradation by exopeptidases. Modifications at these terminals, such as N-acetylation or C-amidation, can enhance stability and prolong the peptide's half-life. Patent literature suggests that modifications to the N-terminal peptide bond of this compound could confer resistance to proteolysis. google.com Another potential modification is the addition of cysteine residues at both the amino and carboxy terminals to enable cyclization through a disulfide bond, which can improve stability and receptor binding affinity. google.com

Beyond simple substitution, modifying the side chains of amino acids or incorporating non-natural amino acids can introduce novel properties. For instance, replacing standard amino acids with N-substituted glycines to create "peptoids" can render the molecule resistant to proteolysis while potentially maintaining its biological activity. google.com Other strategies include introducing different chemical groups with similar structures to the natural amino acid side chains.

Conformational Analysis and Advanced Spectroscopic Characterization

The three-dimensional structure of a peptide is intimately linked to its function. Spectroscopic techniques are pivotal in elucidating the secondary and tertiary structures of peptides in solution.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful tool for rapidly assessing the secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in different environments. grafiati.comgrafiati.com A CD spectrum of this compound would provide valuable insights into its folding and how its conformation might change in the presence of its biological target or in different solvent conditions. No such published spectra for this compound have been found.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Insights

The precise three-dimensional arrangement of atoms and molecules within a therapeutic compound is fundamental to understanding its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques that provide high-resolution structural information, which is invaluable for drug design and optimization.

While specific X-ray crystallography or cryo-EM studies on this compound are not extensively detailed in publicly available literature, the principles of these techniques would be central to any rational drug design program involving this peptide. X-ray crystallography involves crystallizing the peptide and then bombarding it with X-rays. The resulting diffraction pattern can be used to calculate the electron density and thus determine the position of each atom in the peptide's structure. This would provide a static, high-resolution snapshot of this compound's conformation.

Cryo-EM, a more recent and revolutionary technique, involves flash-freezing the molecule in solution and then imaging it with an electron microscope. This method is particularly advantageous for larger molecules and molecular complexes and can capture different conformational states of a molecule. For a peptide like this compound, cryo-EM could potentially reveal how it interacts with cellular components, such as membranes or target proteins, providing a more dynamic picture of its function.

The insights gained from these techniques would be critical for understanding how this compound achieves its selective pro-apoptotic effect. For instance, the precise shape and surface charge distribution of the peptide, as revealed by these methods, would be key determinants of its interaction with the target cells.

Computational Modeling and Molecular Dynamics Simulations

In conjunction with experimental structural determination, computational modeling and molecular dynamics (MD) simulations have become indispensable tools in modern drug discovery. These methods allow researchers to simulate the behavior of molecules over time, providing insights into their dynamics, interactions, and stability.

This compound is known to induce apoptosis by stimulating several pathways, including the caspase, tumor necrosis factor, and B-cell lymphoma (BCL) pathways in prostate glandular epithelial cells. nih.govfrontiersin.org Ligand-target docking is a computational technique that could be used to predict how this compound binds to specific protein targets within these pathways.

In a typical docking simulation, the three-dimensional structure of this compound (which could be determined by X-ray crystallography, cryo-EM, or predicted through modeling) would be computationally "docked" into the binding site of a target protein. The software then calculates the most likely binding poses and estimates the binding affinity, which is a measure of how strongly the peptide binds to its target. This information is crucial for understanding the molecular basis of the peptide's activity and for designing analogs with improved binding and, consequently, enhanced therapeutic effects.

Peptides are often flexible molecules that can adopt multiple conformations in solution. Molecular dynamics simulations can be used to explore the different shapes a peptide like this compound can assume and to predict its stability. In an MD simulation, the movements of every atom in the peptide are calculated over time based on the principles of physics.

This "conformational sampling" provides a dynamic picture of the peptide's behavior, revealing its preferred shapes and how it might change its conformation upon interacting with a target. Understanding the conformational landscape of this compound is essential for rational drug design. For example, by identifying the most active conformation, chemists can design analogs that are "locked" into this shape, potentially leading to increased potency and selectivity.

MD simulations can also be used to predict the stability of this compound and its analogs. This is a critical parameter for any drug, as a more stable molecule is likely to have a longer shelf life and be more effective in the body.

Implications for the Rational Design and Optimization of Novel Peptide Probes

The knowledge gained from structural biology and computational modeling has profound implications for the rational design and optimization of new peptide-based therapeutics. By understanding the precise structure of this compound and how it interacts with its targets, scientists can make targeted modifications to its sequence and structure to improve its properties.

For example, if a particular amino acid is found to be crucial for binding to a target protein, it can be replaced with other amino acids to see if the binding can be improved. Similarly, if a part of the peptide is found to be unstable, it can be modified to increase its stability. This iterative process of design, synthesis, and testing, guided by structural and computational insights, is the hallmark of modern rational drug design.

Pharmacodynamic and Pharmacokinetic Research Methodologies Mechanistic Focus

In Vitro Pharmacodynamic Markers and Assay Development for Mechanistic Research

To dissect the molecular pathways influenced by fexapotide (B3062901) triflutate, researchers have utilized a variety of cell-based and biochemical assays. These in vitro studies have been crucial in confirming the compound's pro-apoptotic effects and identifying the signaling cascades involved.

Initial in vitro studies on prostate cell lines were fundamental in observing the direct effects of fexapotide triflutate. Electron microscopy has been a key tool, revealing ultrastructural changes characteristic of apoptosis, such as membrane disruption, nuclear invaginations, and the formation of apoptotic bodies. google.com

Furthermore, total RNA quantification from treated prostate cell pellets has been employed to assess the impact on cellular machinery. nih.gov Assays using nucleic acid stains are also instrumental in identifying apoptotic cells by detecting the characteristic nuclear breakdown, including chromatin fragmentation and the formation of micronuclei. thermofisher.com

General cell-based apoptosis assays that are commonly used in such research, and are relevant to the findings reported for this compound, include:

Annexin V Staining: This assay is used to detect the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, an early hallmark of apoptosis. nih.gov

Caspase Activity Assays: The activation of caspase enzymes is a central event in the apoptotic cascade. Assays measuring the activity of key caspases provide direct evidence of the initiation of programmed cell death. thermofisher.com

Mitochondrial Membrane Potential Assays: Changes in the mitochondrial membrane potential are another early indicator of apoptosis. Dyes that accumulate in healthy mitochondria can be used to monitor this process.

While not explicitly detailed in all publications, the reported activation of caspase and other apoptotic pathways by this compound strongly implies the use of such established cell-based assay methodologies.

Biochemical assays have been critical in confirming the molecular targets of this compound and the subsequent signaling events. A significant finding from research is the stimulation of several key apoptotic pathways. nih.gov

Key Pathways Activated by this compound

| Pathway Family | Specific Components Activated |

|---|---|

| Caspase Pathways | Caspases 7, 8, and 10; Caspase recruitment domains 6, 11, and 14; DIABLO |

| Tumor Necrosis Factor (TNF) Pathways | TNF1, TNFSF6, TNFSF8, TNFSF9, CD70 ligands; TNFRSF19L, TNFRSF25, TRAF2, TRAF3, TRAF4, TRAF6 receptors |

| B-cell lymphoma (BCL) Pathways | BIK, HRK, BCL2L10, BCL3 |

This data is based on published research findings. nih.gov

To confirm these findings, immunohistochemical staining for specific apoptosis markers in tissue samples is a common and powerful technique. nih.gov One such method mentioned in the context of this compound research is TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining . This assay is used to identify DNA fragmentation, a hallmark of late-stage apoptosis, and has been used to identify foci of apoptotic glandular cells in biopsies from treated subjects. nih.gov

Mechanistic Pharmacokinetic Studies in Preclinical Models

Pharmacokinetic studies in preclinical models, primarily rats and dogs, have been essential in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A defining characteristic that has emerged from these studies is the compound's predominantly local action with minimal systemic exposure following intraprostatic administration. nih.govurotoday.com

Preclinical and clinical studies have consistently demonstrated that this compound is not detectable in plasma at various time points following intraprostatic injection. nih.govurotoday.com This lack of systemic absorption is a key feature of the compound, suggesting that its therapeutic effects are confined to the target organ.

In preclinical animal studies, the effect of this compound on prostatic tissue was examined through direct intraprostatic infusion in Sprague-Dawley rats. nih.gov These studies, which involved gross and histological examination at multiple time points, confirmed that the drug's effects, including cell loss and prostate shrinkage, were localized to the prostate gland. nih.govnymox.com

Even when administered intravenously in animal models, the drug is reported to be undetectable in plasma within one to two minutes, indicating rapid distribution and/or clearance from the bloodstream. nih.gov Safety studies in animals have further supported the localized action of the drug, showing no adverse effects when injected directly into adjacent tissues such as the bladder, urethra, and rectum. urotoday.comnihr.ac.uk

The available literature does not provide detailed information on the specific enzymatic metabolism pathways of this compound or the identification of its metabolites. This is likely due to the compound's limited systemic absorption after intraprostatic administration, which would make the systemic detection and characterization of metabolites challenging.

For peptide-based therapeutics in general, metabolism often involves proteolytic degradation by peptidases and proteases. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for identifying and characterizing metabolites of new drug candidates. youtube.comyoutube.com However, the focus of this compound research has been on its local efficacy and safety, with less emphasis on systemic metabolic profiling due to its pharmacokinetic profile.

Detailed studies on the excretion mechanisms of this compound are not extensively covered in the available scientific literature. For a drug to be excreted via the kidneys, it or its metabolites must be water-soluble. nymox.com Given the peptide nature of this compound and its local administration with minimal systemic uptake, it is presumed that any minute amounts that might enter circulation would be rapidly cleared, likely through proteolytic degradation into smaller peptides and amino acids which would then be handled by endogenous pathways. The lack of detectable plasma levels has likely precluded the necessity for detailed excretion balance studies that are typically performed for systemically available drugs.

Interplay and Correlation of Pharmacodynamics and Pharmacokinetics in Research Models

The therapeutic effect of this compound is intrinsically linked to its pharmacodynamic (PD) and pharmacokinetic (PK) properties, a relationship that has been meticulously explored through various research models. The core of its mechanism revolves around localized activity, where the drug's distribution is intentionally confined to the target tissue to maximize efficacy and minimize systemic exposure. This interplay is fundamental to understanding its targeted, pharmaco-ablative action.

Preclinical research has been pivotal in elucidating this relationship. In vivo studies utilizing animal models, such as Sprague-Dawley rats and beagle dogs, have formed the bedrock of our understanding. nih.gov These methodologies often involve direct intraprostatic administration of this compound, allowing for a controlled assessment of its effects within the intended biological environment. nih.gov

The primary pharmacodynamic effect of this compound is the induction of apoptosis, or programmed cell death, specifically in the glandular epithelial cells of the prostate. nymox.com Research studies have demonstrated that the compound is associated with an increased expression of key apoptosis markers. nymox.com This leads to a selective "pharmaco-ablation" of the targeted glandular tissue, resulting in a reduction of prostate volume. nih.govnihr.ac.uk A key finding from these research models is the high degree of selectivity; the apoptotic effect is largely constrained to the prostate's glandular epithelium, with a notable sparing of surrounding structures such as nerves, blood vessels, and the prostate stroma. nih.govgrandroundsinurology.com

This targeted pharmacodynamic outcome is a direct consequence of the drug's pharmacokinetic profile. Following intraprostatic injection in both animal models and human clinical trials, pharmacokinetic measurements have consistently shown no detectable levels of this compound in the plasma at any time interval. nih.gov This lack of systemic circulation is a critical finding, as it reinforces the localized nature of the drug's action and explains the absence of effects on nearby or distant organs. nih.govnymox.com Even when administered intravenously in animal studies, the drug is cleared from the plasma with remarkable speed, becoming undetectable within one to two minutes. nih.gov

The correlation is clear: the pharmacokinetic properties that limit the drug's exposure beyond the prostate gland are directly responsible for its selective pharmacodynamic action. The research methodology, particularly the use of histological analysis at various time points post-administration, has been crucial in confirming this interplay. For instance, studies in rats involved examining prostatic tissue at intervals ranging from 24 hours to 12 months after injection. nih.gov This long-term evaluation confirmed that the initial localized administration leads to a sustained, non-regressive shrinkage of the prostate due to selective cell loss. nih.gov

The following tables summarize the research methodologies and findings that highlight the PK/PD correlation.

Table 1: Pharmacokinetic/Pharmacodynamic Research Methodology in Animal Models

| Research Model | Administration Route | Assessment Methods | Key Focus |

|---|---|---|---|

| Sprague-Dawley Rats | Intraprostatic Infusion/Injection | Gross and Histological Examination | Characterize selective ablation of glandular cells and sparing of other tissues. nih.govnih.gov |

| Beagle Dogs | Intraprostatic Injection | Prostate Weight Analysis | Confirm effect on prostate size. nih.gov |

| Animal Models (General) | Intravenous Administration | Plasma Level Analysis | Determine systemic clearance rate. nih.gov |

Table 2: Correlation of Pharmacokinetic and Pharmacodynamic Findings

| Pharmacokinetic (PK) Finding | Research Model | Pharmacodynamic (PD) Correlation | Research Finding |

|---|---|---|---|

| No detectable plasma levels after intraprostatic injection. nih.gov | Humans, Animals | Localized Action | The drug acts selectively within the prostate where it is administered. nih.gov |

| Rapid clearance from plasma after intravenous administration. nih.gov | Animals | Tissue Confinement | Reinforces that the drug does not persist systemically, limiting extra-prostatic effects. nih.gov |

In essence, the research methodologies employed have successfully demonstrated that the efficacy of this compound is not just due to its ability to induce apoptosis, but is critically dependent on its pharmacokinetic behavior that confines this activity to the prostate. The absence of systemic exposure directly correlates with the selective, localized pharmaco-ablation observed in research models, forming the foundation of its therapeutic mechanism.

Advanced Analytical Techniques for Fexapotide Triflute Research

High-Resolution Mass Spectrometry for Mechanistic Studies and Quantitation in Research Samples

High-resolution mass spectrometry (HRMS) stands as a cornerstone in the analytical investigation of fexapotide (B3062901) triflutate, offering unparalleled sensitivity and specificity for both qualitative and quantitative analyses.

LC-MS/MS Method Development for Peptide Analysis in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the quantitative analysis of therapeutic peptides like fexapotide triflutate in biological matrices. The development of a robust LC-MS/MS method is critical for understanding the pharmacokinetics and biodistribution of the drug, even though clinical studies have shown that this compound is not detectable in plasma after intraprostatic administration. nymox.com Research efforts in this area would focus on achieving the lowest possible limits of detection in various tissues.

A typical LC-MS/MS method development would involve the optimization of several key parameters:

Sample Preparation: Techniques such as solid-phase extraction (SPE) or protein precipitation would be employed to extract this compound from complex biological matrices like prostate tissue homogenates, minimizing matrix effects and concentrating the analyte.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used for peptide separation. The choice of column chemistry (e.g., C18), mobile phase composition (often using acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid), and gradient elution are optimized to achieve sharp peaks and good separation from endogenous interferences.

Mass Spectrometric Detection: A triple quadrupole or a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) would be used in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode for quantification. This involves selecting specific precursor-to-product ion transitions for this compound and an internal standard to ensure high selectivity and accuracy.

Table 1: Illustrative LC-MS/MS Parameters for Fexapotide Triflute Analysis

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography System |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Precursor > Product) | Specific m/z values for Fexapotide Triflute |

Native Mass Spectrometry for Non-Covalent Complex and Interaction Analysis

To understand the mechanism of action of this compound, it is crucial to study its interactions with cellular targets. Native mass spectrometry is a powerful technique that allows for the analysis of intact, non-covalent protein-ligand complexes. By preserving the native conformation of the molecules, it can provide insights into the stoichiometry and affinity of this compound binding to its target proteins involved in the apoptotic pathway. This technique would be instrumental in identifying direct binding partners and confirming the molecular basis of its pro-apoptotic effects.

Advanced Spectroscopic Methods for Molecular Interaction Research

Spectroscopic techniques provide real-time and in-depth information about the binding kinetics and thermodynamics of molecular interactions, which are essential for characterizing the activity of this compound.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used to monitor the binding of molecules in real-time. In the context of this compound research, SPR would be employed to study its interaction with potential protein targets. In a typical SPR experiment, a target protein would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The change in the refractive index upon binding is measured and plotted as a sensorgram, from which kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. These parameters provide a quantitative measure of the binding affinity and kinetics. For instance, similar techniques have been used to assess the binding affinity of other peptides targeting prostate tumor cells. acs.org

Table 2: Representative SPR Kinetic Data for Fexapotide Triflute Interaction with a Putative Target

| Analyte | Ligand | ka (1/Ms) | kd (1/s) | KD (M) |

| Fexapotide Triflute | Target Protein X | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 x 10^-9 |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Interactions

Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of biomolecular interactions. ITC directly measures the heat released or absorbed during a binding event. By titrating this compound into a solution containing its target protein, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This comprehensive thermodynamic profile provides a deeper understanding of the driving forces behind the binding of this compound to its cellular targets, complementing the kinetic data obtained from SPR.

Bioanalytical Methodologies for Preclinical Research and Mechanistic Sample Analysis

The development and validation of robust bioanalytical methods are fundamental for preclinical research and the analysis of samples from mechanistic studies. Pharmacokinetic studies in animals have been crucial in demonstrating the local action of this compound, with results indicating no detectable plasma levels after intraprostatic injection and rapid clearance after intravenous administration. nymox.com Histological studies in rats have further confirmed the localized apoptotic effect on prostate glandular cells. bohrium.com

Bioanalytical methods for preclinical research would involve:

Quantitative analysis in various tissues: Development of sensitive and specific methods, likely LC-MS/MS based, to quantify this compound in prostate tissue, periprostatic tissues, and other relevant organs to confirm its localized distribution and lack of systemic exposure.

Metabolite identification: Characterizing any potential metabolites of this compound in preclinical models to understand its metabolic fate.

Biomarker analysis: Developing assays to measure biomarkers of apoptosis (e.g., cleaved caspases, TUNEL staining) in tissue samples to correlate drug concentration with pharmacodynamic effects. bohrium.comnymox.com

The collective data from these advanced analytical techniques are instrumental in building a comprehensive understanding of this compound's pharmacology, supporting its continued development and elucidating its precise mechanism of action at the molecular level.

Imaging Techniques for Subcellular and Tissue-Level Mechanistic Investigations (e.g., Fluorescence Microscopy, Autoradiography)

Advanced imaging techniques are crucial for elucidating the mechanism of action of this compound at both the tissue and subcellular levels. These methods provide visual evidence of the compound's effects, confirming its targeted pro-apoptotic activity within the prostate gland.

Fluorescence Microscopy

Fluorescence microscopy has been instrumental in identifying and visualizing the apoptotic processes induced by this compound. A key technique employed in this area is the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. This method detects DNA fragmentation, a hallmark of apoptosis, by labeling the terminal ends of nucleic acids.

In a study involving LNCaP prostate cancer cells treated with this compound, the TUNEL stain, when viewed under UV light, revealed green fluorescence, indicating that the cells were undergoing apoptosis frontiersin.org. Furthermore, immunohistochemical TUNEL staining of prostate biopsies from patients treated with this compound showed TUNEL positivity, appearing as dark brown staining, which confirms the apoptosis of prostate glandular cells following injection nih.gov. In contrast, biopsies from the active surveillance control group showed no TUNEL positivity nih.gov.

Electron microscopy of LNCaP cells treated with this compound has provided further subcellular evidence of apoptosis, revealing prominent nuclear bleb formation 48 hours after treatment frontiersin.org.

Table 1: Fluorescence Microscopy Studies of Fexapotide Triflute

| Technique | Sample Type | Key Findings | Reference |

|---|---|---|---|

| TUNEL Staining | LNCaP prostate cancer cells (in vitro) | Green fluorescence indicating cells undergoing apoptosis 48 hours post-treatment. | frontiersin.org |

| TUNEL Staining | Human prostate biopsies | TUNEL positivity (dark brown staining) indicating apoptosis of prostate glandular cells 6 weeks post-injection. No TUNEL positivity in control group. | nih.gov |

| Electron Microscopy | LNCaP prostate cancer cells (in vitro) | Prominent nuclear bleb formation 48 hours post-treatment. | frontiersin.org |

Tissue-Level Imaging and Histological Analysis

Histological analyses of prostate tissue following this compound administration have provided comprehensive insights into its selective mechanism of action at the tissue level. Studies in Sprague-Dawley rats have been particularly informative.

Intraprostatic injection of this compound in rats leads to a sequence of events characteristic of apoptosis within the glandular epithelium. These changes are observable within 24 to 72 hours post-injection scielo.br. Over a period of 6 to 12 months, there is a near-total loss of glandular epithelium scielo.br. Crucially, these studies have demonstrated the remarkable selectivity of this compound, with sparing of adjacent structures such as nerves, vasculature, and stroma scielo.br.

Transrectal ultrasound (TRUS) is a key imaging modality used in the clinical application of this compound. It serves to guide the intraprostatic injection, ensuring accurate delivery to the target tissue within the transition zone of the prostate frontiersin.orgaacrjournals.org. Ultrasound imaging can also visualize the diffusion of the this compound solution within the prostate, showing its distribution throughout the hemi-prostate, well beyond the initial injection volume nih.gov.

Table 2: Histological and Tissue-Level Imaging Findings for Fexapotide Triflute

| Imaging/Analysis Technique | Animal Model/Human | Key Findings | Reference |

|---|---|---|---|

| Histological Analysis | Sprague-Dawley Rats | Apoptotic changes in glandular epithelium within 24-72 hours. Near-total loss of glandular epithelium by 6-12 months. Sparing of nerves, vasculature, and stroma. | scielo.br |

| Transrectal Ultrasound (TRUS) | Human | Guides intraprostatic injection into the transition zone. Visualizes diffusion of the compound within the prostate lobe. | frontiersin.orgnih.govaacrjournals.org |

| Prostate Volume Measurement | Sprague-Dawley Rats | Statistically significant reduction in mean prostate volume in treated rats compared to controls. | bohrium.com |

Autoradiography

There is currently no publicly available research detailing the use of autoradiography for the specific investigation of this compound. While autoradiography is a powerful technique for studying the distribution of radiolabeled compounds in tissues and is used for other peptide-based radiopharmaceuticals in prostate cancer research, its application to this compound has not been documented in the reviewed scientific literature.

Preclinical Research Models for Mechanistic Elucidation of Fexapotide Triflute Activity

In Vitro Cellular Models for Pathway and Apoptosis Analysis

In vitro models provide a controlled environment to dissect the specific molecular pathways affected by fexapotide (B3062901) triflutate at the cellular level.

Research into the mechanistic activity of fexapotide triflutate has prominently featured the use of established, immortalized human prostate cancer cell lines. nih.gov The lymph node carcinoma of the prostate (LNCaP) cell line has been a key model in these investigations. researchgate.net

Studies using LNCaP cells have demonstrated that treatment with this compound induces apoptosis, or programmed cell death. nih.govresearchgate.net This process is characterized by distinct morphological and molecular changes. Electron microscopy of treated LNCaP cells reveals ultrastructural hallmarks of apoptosis, including the formation of prominent nuclear blebs. nih.govresearchgate.netresearchgate.net Further evidence of apoptosis is provided by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, which shows green fluorescence in treated cells, indicating DNA fragmentation, a key feature of the apoptotic process. researchgate.netresearchgate.net

Pathway analysis in prostate glandular epithelial cells has identified that this compound stimulates several key signaling cascades involved in apoptosis. nih.gov These include:

Caspase Pathways: Activation of caspases 7, 8, and 10, along with caspase recruitment domains 6, 11, and 14, and the Diablo IAP-binding mitochondrial protein (DIABLO). nih.gov

Tumor Necrosis Factor (TNF) Pathways: Activation of TNF1, various TNF superfamily members (TNFSF6, TNFSF8, TNFSF9), CD70 ligands, and their corresponding receptors (TNFRSF19L, TNFRSF25), as well as TRAF family proteins (TRAF2, TRAF3, TRAF4, TRAF6). nih.gov